Astressin2-B is a synthetic peptide that functions as a selective antagonist of the corticotropin-releasing factor receptor 2. This compound is primarily utilized in scientific research to explore the physiological and pathological roles of corticotropin-releasing factor receptor 2, which is implicated in stress responses, anxiety, and gastrointestinal functions. Astressin2-B is particularly noted for its high selectivity towards corticotropin-releasing factor receptor 2 compared to other related compounds, making it a valuable tool in neurobiological studies and therapeutic research .
Astressin2-B is derived from the naturally occurring corticotropin-releasing factor peptides, specifically designed to target the corticotropin-releasing factor receptor 2. It belongs to a class of compounds known as peptide antagonists, which are characterized by their ability to inhibit specific receptor activities. The compound's synthesis typically involves solid-phase peptide synthesis techniques that ensure high purity and specificity .
The synthesis of Astressin2-B trifluoroacetate salt employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes several key steps:
The final product undergoes purification via high-performance liquid chromatography to achieve a purity level of at least 98%.
Astressin2-B has a complex molecular structure typical of peptide compounds. Its sequence consists of various amino acids that confer specific biological activities. The molecular formula for Astressin2-B is C₃₈H₅₃N₉O₉S, with a molecular weight of approximately 809.94 g/mol. The structural configuration allows for selective binding to corticotropin-releasing factor receptor 2, facilitating its role as an antagonist .
Astressin2-B primarily engages in peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under physiological conditions. The main chemical reactions involved include:
Purification processes such as high-performance liquid chromatography ensure that the final product maintains its integrity and desired properties .
Astressin2-B exerts its effects by selectively binding to corticotropin-releasing factor receptor 2, inhibiting its ability to mediate physiological responses to corticotropin-releasing factor. This interaction modulates various stress-related responses in both the central nervous system and peripheral systems, particularly affecting anxiety levels and gastrointestinal functions .
The mechanism involves competitive inhibition where Astressin2-B blocks the receptor's activation by endogenous ligands, thus altering downstream signaling pathways associated with stress responses.
Astressin2-B is typically presented as a white to off-white powder that is soluble in water at physiological pH levels. It is stable under standard laboratory conditions but should be stored at low temperatures (e.g., -80°C) to maintain its integrity over time.
These properties make Astressin2-B suitable for various experimental applications in biological research .
Astressin2-B has several significant applications in scientific research:
Astressin2-B’s unique properties and mechanisms make it an invaluable tool for advancing our understanding of stress physiology and developing targeted therapies for related disorders.
Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, was first isolated from ovine hypothalami in 1981 by Vale and colleagues. This discovery established CRF as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating adrenocorticotropic hormone (ACTH) release from the anterior pituitary [1] [4]. Subsequent research identified two distinct G protein-coupled receptor subtypes: Corticotropin-Releasing Factor Receptor Type 1 (CRF₁ Receptor) and Type 2 (CRF₂ Receptor), encoded by separate genes [2] [9]. CRF₁ Receptor exhibits high affinity for CRF and urocortin 1, while CRF₂ Receptor preferentially binds urocortin 2 and urocortin 3 [9] [10]. The differential tissue distribution of these receptors—with CRF₁ Receptor widely expressed in the brain and pituitary and CRF₂ Receptor prevalent in peripheral tissues like heart, gastrointestinal tract, and skin—highlighted their distinct physiological roles [2] [5].
The development of peptide antagonists began with α-helical CRF(9–41), a first-generation antagonist exhibiting weak potency and short duration of action [1] [4]. Second-generation antagonists like [D-Phe¹²,Nle²¹,³⁸]-human/rat CRF(12–41) incorporated amino acid substitutions (norleucine for methionine) to enhance chemical stability and receptor affinity [1] [6]. A breakthrough came with the introduction of astressin {cyclo(30–33)[D-Phe¹²,Nle²¹,³⁸,Glu³⁰,Lys³³]-human/rat CRF(12–41)}, featuring a lactam bridge between positions 30 and 33. This structural modification yielded a 32-fold increase in potency over its linear predecessor [1] [6]. However, astressin remained a short-acting, non-selective CRF receptor antagonist. Further optimization through N-terminal extension (residues 9–41), acetylation, and α-methylation of leucine residues produced astressin B (also termed astressin B), a potent, long-acting dual CRF₁/CRF₂ Receptor antagonist [6] [10].
Structure-Activity Relationship (SAR) studies systematically explored how amino acid substitutions in astressin B influenced receptor selectivity. Key findings included:
Critical selectivity emerged with substitutions at positions 35 and 39. Replacing Asp³⁵ with Glu³⁵ and Ile³⁹ with D-Ile³⁹ or hydrophobic residues dramatically reduced CRF₁ Receptor affinity while preserving CRF₂ Receptor binding. This yielded astressin2-B {cyclo(30–33)[D-Phe¹²,Nle²¹,³⁸,Glu³⁰,Lys³³,Glu³⁵,D-Ile³⁹]-human/rat CRF(11–40)}, exhibiting >100-fold selectivity for CRF₂ Receptor over CRF₁ Receptor [6] [10].
Table 1: Key Structure-Activity Relationship Findings Leading to Astressin2-B
Position | Modification in Astressin B | Effect on CRF₁R Affinity | Effect on CRF₂R Affinity | Contribution to Selectivity |
---|---|---|---|---|
30–33 | Glu³⁰-Lys³³ lactam bridge | ↑↑↑ (Strong increase) | ↑↑↑ | Enhanced potency, non-selective |
35 | Asp³⁵ → Glu³⁵ | ↓↓↓ (Strong decrease) | ↔ (No change) | Major selectivity determinant |
39 | Ile³⁹ → D-Ile³⁹ | ↓↓ | ↔ | Enhanced CRF₂R selectivity |
N-terminus | Acetylation | ↑ | ↑ | Improved metabolic stability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1